Methyl3-(piperidin-2-yl)prop-2-ynoate,trifluoroaceticacid
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Overview
Description
Methyl 3-(piperidin-2-yl)prop-2-ynoate; trifluoroacetic acid is a compound that combines a piperidine ring with a propynoate ester and trifluoroacetic acid. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperidin-2-yl)prop-2-ynoate typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with methyl iodide to obtain the final ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol for ester substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 3-(piperidin-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(piperidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The trifluoroacetic acid component enhances the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Propargyl Bromide: An alkyne-containing compound used in organic synthesis.
Methyl Iodide: A methylating agent used in various chemical reactions.
Uniqueness
Methyl 3-(piperidin-2-yl)prop-2-ynoate is unique due to its combination of a piperidine ring, an alkyne group, and an ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14F3NO4 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
methyl 3-piperidin-2-ylprop-2-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H13NO2.C2HF3O2/c1-12-9(11)6-5-8-4-2-3-7-10-8;3-2(4,5)1(6)7/h8,10H,2-4,7H2,1H3;(H,6,7) |
InChI Key |
OBUMTZGEUNVAMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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